6-Ethyl-8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline
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Overview
Description
Preparation Methods
Industrial Production Methods:: Due to its limited industrial significance, there are no established large-scale production methods for this compound. Research efforts are needed to explore efficient and scalable synthetic routes.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various oxygenated derivatives.
Reduction: Can be reduced to yield saturated analogs.
Substitution: Exhibits reactivity toward nucleophiles, allowing for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst.
Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
Major Products:: The specific products formed during these reactions would depend on reaction conditions and regioselectivity. Detailed studies are needed to identify the major products.
Scientific Research Applications
Chemistry::
Synthetic Intermediates: Used as a building block in the synthesis of more complex molecules.
Pharmacophore Exploration: Investigated for potential drug development due to its unique structure.
Biological Activity: Research into its biological effects, including potential antimicrobial or antitumor properties .
Drug Discovery: Screening for activity against specific molecular targets.
Fine Chemicals: May find applications in specialty chemicals or fragrances.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an open question. Further studies are necessary to elucidate its interactions with biological targets and pathways.
Comparison with Similar Compounds
While there are no direct analogs of this compound, it shares structural features with other isoquinoline derivatives. Its uniqueness lies in the combination of ethyl and dimethyl substituents.
Properties
Molecular Formula |
C15H19NO2 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
6-ethyl-8,8-dimethyl-3,9-dihydro-2H-[1,4]dioxino[2,3-g]isoquinoline |
InChI |
InChI=1S/C15H19NO2/c1-4-12-11-8-14-13(17-5-6-18-14)7-10(11)9-15(2,3)16-12/h7-8H,4-6,9H2,1-3H3 |
InChI Key |
RWSJCXGAMOKVDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(CC2=CC3=C(C=C21)OCCO3)(C)C |
Origin of Product |
United States |
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